![molecular formula C8H16B2O4 B13939637 (4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is a boronic ester compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of boron-oxygen (B-O) bonds, which impart significant reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,2- or 1,3-diols under mild conditions to form the boronic ester . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
科学研究应用
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] has a wide range of applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers, adhesives, and other materials with unique properties.
作用机制
The mechanism of action of (4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] involves the formation and breaking of B-O bonds. The compound can interact with various molecular targets, such as enzymes or receptors, through its boron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
相似化合物的比较
Similar Compounds
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity but different structural features.
Pinacol vinylboronate: A boronic ester used in similar applications but with distinct chemical properties.
Uniqueness
(4R,4’S)-2,2’-Diethyl-4,4’-bi[1,3,2-dioxaborolane] is unique due to its specific stereochemistry and the presence of two ethyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic applications and research studies .
属性
分子式 |
C8H16B2O4 |
|---|---|
分子量 |
197.84 g/mol |
IUPAC 名称 |
(4R)-2-ethyl-4-[(4S)-2-ethyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O4/c1-3-9-11-5-7(13-9)8-6-12-10(4-2)14-8/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI 键 |
WFUKJSSNVYCAIT-OCAPTIKFSA-N |
手性 SMILES |
B1(OC[C@@H](O1)[C@@H]2COB(O2)CC)CC |
规范 SMILES |
B1(OCC(O1)C2COB(O2)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


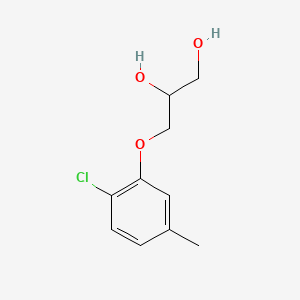
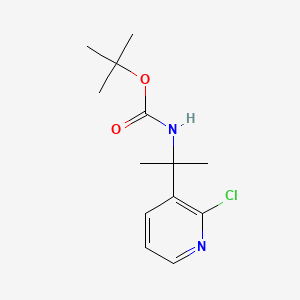

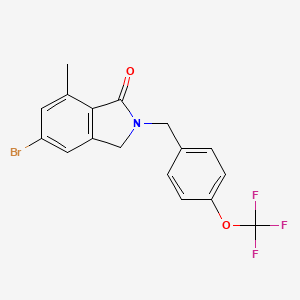
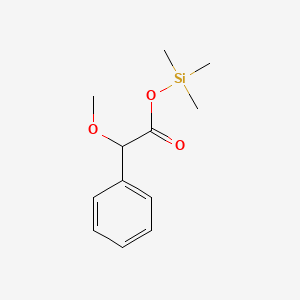
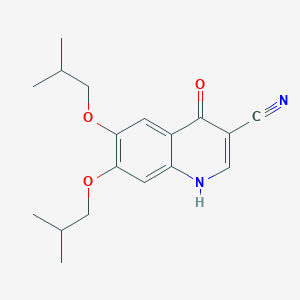

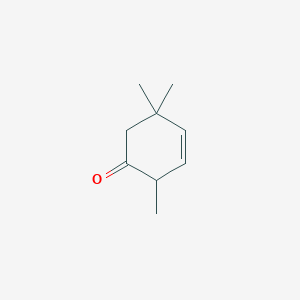
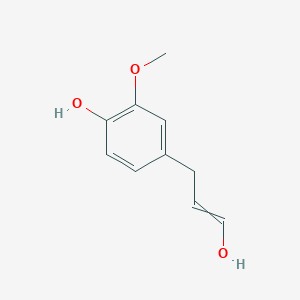

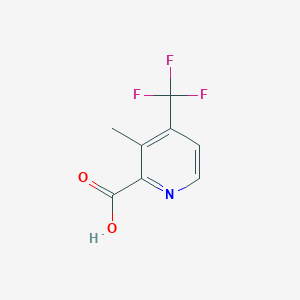
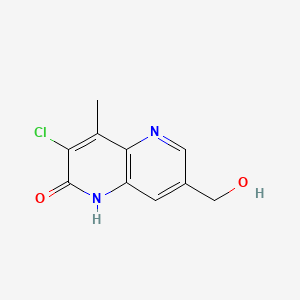
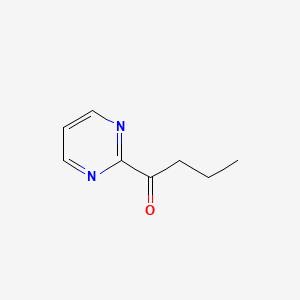
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
